molecular formula C17H22O3 B293354 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one

7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one

Cat. No. B293354
M. Wt: 274.35 g/mol
InChI Key: ONIGPCLUGMZIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one, also known as HDMC, is a synthetic compound that belongs to the class of coumarin derivatives. HDMC has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In

Mechanism of Action

The mechanism of action of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one is not fully understood, but several studies have suggested that it may act through various pathways, including the inhibition of enzymes, the modulation of gene expression, and the induction of apoptosis. 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has also been shown to modulate the expression of genes involved in glucose metabolism and insulin signaling, suggesting potential anti-diabetic effects.
Biochemical and Physiological Effects:
7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one can inhibit the growth of cancer cells and reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one can reduce blood glucose levels and improve insulin sensitivity in diabetic mice. 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has also been shown to have herbicidal and insecticidal effects by inhibiting the growth of certain plant species and pests.

Advantages and Limitations for Lab Experiments

7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential applications in various fields. However, 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one also has some limitations, including its low solubility in water and potential toxicity at high doses. Therefore, careful consideration of the appropriate concentration and experimental conditions is necessary when working with 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one.

Future Directions

There are several future directions for the study of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one. In medicine, further studies are needed to explore the potential anti-inflammatory, anti-cancer, and anti-diabetic effects of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one in animal models and clinical trials. In agriculture, further studies are needed to explore the herbicidal and insecticidal effects of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one on different plant species and pests. In industry, further studies are needed to explore the potential use of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one as a fluorescent dye and as a component in the production of polymers and plastics. Overall, the study of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has the potential to lead to the development of new drugs, pesticides, and industrial materials.

Synthesis Methods

7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-methylumbelliferone and hexyl bromide in the presence of a base, followed by the alkylation of the resulting product with 2,4-pentanedione. The final step involves the cyclization of the product using a Lewis acid catalyst. The overall yield of 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one is around 30%, and the purity can be improved through recrystallization.

Scientific Research Applications

7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has shown potential applications in various scientific fields due to its unique chemical structure and properties. In medicine, 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been explored as a potential herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. In industry, 7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been studied for its potential use as a fluorescent dye and as a component in the production of polymers and plastics.

properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

7-hexoxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C17H22O3/c1-4-5-6-7-10-19-15-9-8-14-12(2)11-16(18)20-17(14)13(15)3/h8-9,11H,4-7,10H2,1-3H3

InChI Key

ONIGPCLUGMZIDP-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C

Canonical SMILES

CCCCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.